molecular formula C13H15FO3 B1430441 Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate CAS No. 125036-90-0

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate

Cat. No.: B1430441
CAS No.: 125036-90-0
M. Wt: 238.25 g/mol
InChI Key: JYOHRVHGCJTWSS-VQHVLOKHSA-N
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Description

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and the active methylene compound (ethyl acetoacetate) form the desired product under basic conditions. The reaction is usually carried out in an anhydrous solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    Ethyl 3-(3-fluoro-phenyl)-2-methylprop-2-enoate: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-propanoate: Differs in the length of the carbon chain, which can affect its physical and chemical properties.

The unique combination of fluoro and methoxy substituents in this compound makes it distinct from these similar compounds, potentially offering different reactivity and applications.

Properties

IUPAC Name

ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOHRVHGCJTWSS-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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